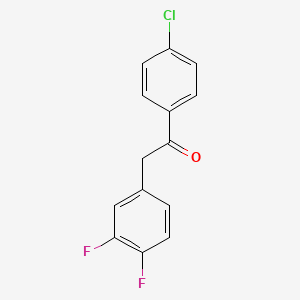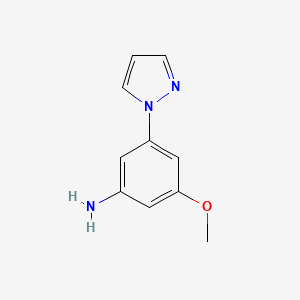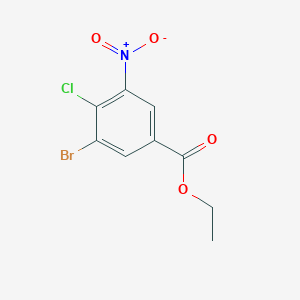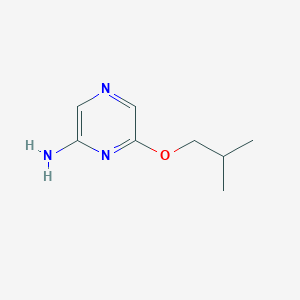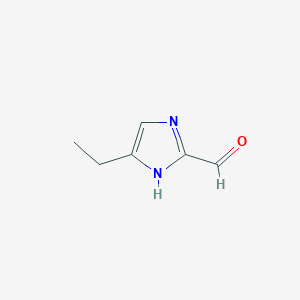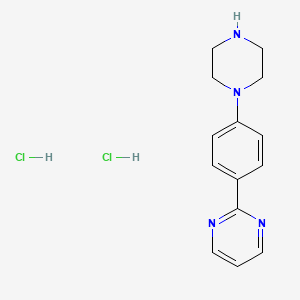
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride
Descripción general
Descripción
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a chemical compound with the CAS Number: 1427195-19-4 . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is 1S/C14H16N4.2ClH/c1-6-16-14 (17-7-1)12-2-4-13 (5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .Physical And Chemical Properties Analysis
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a solid at room temperature . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 .Aplicaciones Científicas De Investigación
1. Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment
- Application Summary : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
- Methods of Application : The bioactivities of these compounds were evaluated by the Ellman’s method . The most potent compound, 6g, was further analyzed by kinetic study to understand its mechanism of inhibition against AChE .
- Results : Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicated that compound 6g was a selective AChE inhibitor .
2. Serotonin Reuptake Inhibitors
- Application Summary : A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .
- Methods of Application : The inhibitory activity of these compounds was evaluated in vitro .
- Results : Most of the evaluated compounds displayed potent 5-HT reuptake inhibition .
3. Antidepressant
- Application Summary : Piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, are found in a variety of biologically active compounds used for treating various disease states, including antidepressants .
- Methods of Application : The antidepressant activity of these compounds is typically evaluated in vitro .
- Results : Many piperazine derivatives have shown potent antidepressant activity .
4. Derivatization Reagent for Carboxyl Groups on Peptides
- Application Summary : 1-(2-Pyrimidyl)piperazine, a metabolite of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, can be used as a derivatization reagent for the carboxyl groups on peptides .
- Methods of Application : This compound is used during the spectrophotometric analysis of phosphopeptides .
- Results : The use of 1-(2-Pyrimidyl)piperazine enhances the accuracy and precision of peptide analysis .
5. Antihistamines
- Application Summary : Piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, are found in a variety of biologically active compounds used for treating various disease states, including antihistamines .
- Methods of Application : The antihistamine activity of these compounds is typically evaluated in vitro .
- Results : Many piperazine derivatives have shown potent antihistamine activity .
6. Antiparasitic
- Application Summary : Piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, are found in a variety of biologically active compounds used for treating various disease states, including antiparasitic .
- Methods of Application : The antiparasitic activity of these compounds is typically evaluated in vitro .
- Results : Many piperazine derivatives have shown potent antiparasitic activity .
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-piperazin-1-ylphenyl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUPFUNYMQHELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



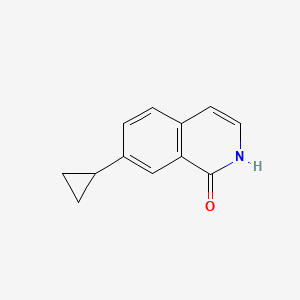
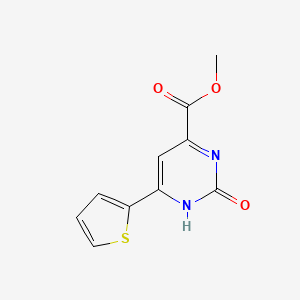
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
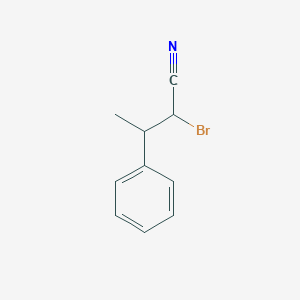
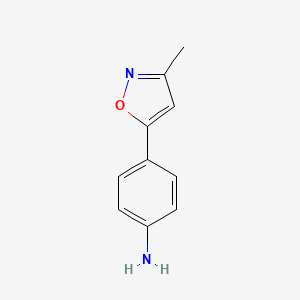
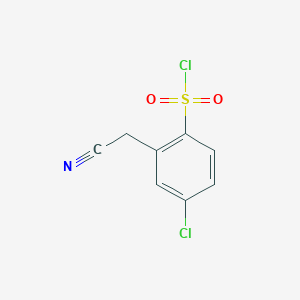
![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)
